3-Chloro-4-(pyrrolidin-1-yl)benzonitrile
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Overview
Description
3-Chloro-4-(pyrrolidin-1-yl)benzonitrile is a chemical compound with the linear formula C11H11ClN2 . It has a molecular weight of 206.67 . The IUPAC name for this compound is 3-chloro-4-(1-pyrrolidinyl)benzonitrile .
Synthesis Analysis
The synthesis of compounds similar to this compound involves the use of the pyrrolidine ring, a five-membered nitrogen heterocycle . The synthetic strategies used can be divided into two categories: ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring attached to a benzonitrile group . The InChI code for this compound is 1S/C11H11ClN2/c12-10-7-9(8-13)3-4-11(10)14-5-1-2-6-14/h3-4,7H,1-2,5-6H2 .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available in the search results, it’s worth noting that pyrrolidine derivatives are widely used in medicinal chemistry to obtain compounds for the treatment of human diseases .Scientific Research Applications
Reactions and Synthesis
3-Chloro-4-(pyrrolidin-1-yl)benzonitrile is involved in reactions that are foundational in the synthesis of pyrrolo-pyridines, -quinolines, -pyrazines, -quinoxalines, and -pyrimidines. The process begins with the deprotonation of 3-methylazines followed by a reaction with benzonitrile, leading to an intermediate that, upon further treatment with a strong base, cyclizes to yield 2-phenyl[1H]-pyrrolo[2,3-b]pyridine. This reaction mechanism opens pathways to a variety of nitriles and β-methylazines, highlighting the compound's versatility in synthesizing complex heterocyclic compounds (Davis, Wakefield, & Wardell, 1992).
Photochemical Properties
Another significant application of this compound lies in its photochemical properties. It acts as a typical intramolecular donor-acceptor molecule, showing dual fluorescence in weakly polar environments. The compound's photochemical reaction mechanism has been theoretically investigated, revealing the effects of excitation wavelength, temperature, and solvent polarity on its behavior. This understanding is crucial for applications in materials science and molecular engineering, where precise control over photochemical properties is essential (Bohnwagner, Burghardt, & Dreuw, 2016).
Future Directions
The future directions for research involving 3-Chloro-4-(pyrrolidin-1-yl)benzonitrile and similar compounds could involve the design of new pyrrolidine compounds with different biological profiles . This could be achieved by exploring the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule, and increasing the three-dimensional (3D) coverage due to the non-planarity of the ring .
Mechanism of Action
Target of Action
The compound “3-Chloro-4-(pyrrolidin-1-yl)benzonitrile” contains a pyrrolidine ring, which is a common feature in many biologically active compounds . .
Mode of Action
The mode of action would depend on the specific biological target of “this compound”. The pyrrolidine ring could potentially interact with various biological targets due to its ability to efficiently explore the pharmacophore space .
Properties
IUPAC Name |
3-chloro-4-pyrrolidin-1-ylbenzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2/c12-10-7-9(8-13)3-4-11(10)14-5-1-2-6-14/h3-4,7H,1-2,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PABPTESCVBEBHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)C#N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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